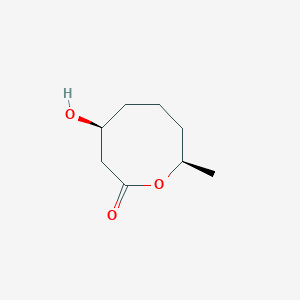
Cephalosporolide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalosporolide D, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The total synthesis of Cephalosporolide D has been a significant area of research. Recent studies have reported various synthetic methodologies to produce this compound, highlighting the advancements in organic chemistry techniques.
- Synthesis Techniques : The synthesis of this compound typically involves several key reactions, including:
- Mitsunobu Esterification : A method used for forming esters from alcohols and carboxylic acids.
- Ring Closing Metathesis (RCM) : This technique is crucial for forming the macrocyclic structure characteristic of this compound .
- Sharpless Kinetic Resolution : Utilized for achieving stereoselectivity in the synthesis process, enhancing the yield and purity of the desired enantiomer .
These methodologies not only facilitate the production of this compound but also serve as a platform for developing derivatives with modified biological properties.
Biological Activities
This compound exhibits various biological activities that make it a candidate for pharmaceutical applications. Research has shown that compounds related to cephalosporolides possess significant antimicrobial properties.
- Antimicrobial Activity : Studies have demonstrated that cephalosporolides can exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi. For instance:
- Anti-inflammatory Properties : Some derivatives of cephalosporolides have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Therapeutic Potential
The therapeutic potential of this compound is still under investigation, but preliminary findings suggest several promising avenues:
- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics based on the structure of this compound. The challenge lies in enhancing its efficacy and reducing resistance development among pathogens.
- Cancer Treatment : Some studies indicate that compounds derived from cephalosporolides may exhibit cytotoxic effects on cancer cells, opening avenues for their use in oncology .
Case Studies
Several case studies illustrate the applications and efficacy of this compound and its derivatives:
- Case Study 1 : A study demonstrated the successful total synthesis of this compound using a combination of Mitsunobu reactions and RCM, yielding a compound that showed promising antimicrobial activity against Escherichia coli .
- Case Study 2 : Research on cephalosporolides E and F highlighted their limited antimicrobial activity but suggested modifications could enhance their efficacy. This paves the way for exploring structural analogs of this compound with improved bioactivity .
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(4S,8R)-4-hydroxy-8-methyloxocan-2-one |
InChI |
InChI=1S/C8H14O3/c1-6-3-2-4-7(9)5-8(10)11-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
RSPQQWZIZCUGNY-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](CC(=O)O1)O |
Kanonische SMILES |
CC1CCCC(CC(=O)O1)O |
Synonyme |
cephalosporolide D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















